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Introduction

Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator and
mineralocorticoid receptor (MR) antagonist under investigation for the treatment of metabolic
disorders, including non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight
gain.[1][2] These application notes provide a summary of preclinical data and detailed protocols
to guide researchers in determining the optimal duration of Miricorilant treatment in relevant
animal models.

Key Findings from Preclinical Studies

Miricorilant has demonstrated efficacy in rodent models of NASH and antipsychotic-induced
weight gain with treatment durations ranging from a few days to several weeks.

e In a mouse model of NASH induced by a high-fat, high-fructose diet, short-term treatment
with Miricorilant for as little as three to six days was sufficient to significantly reduce liver
triglycerides.[3]

 In arat model of olanzapine-induced weight gain, a 3-week treatment period with
Miricorilant effectively reversed the weight gain induced by the antipsychotic drug.[4]

The optimal duration of Miricorilant treatment in preclinical studies is dependent on the
specific research question and the animal model employed. For studies investigating the rapid
effects on liver fat accumulation, a treatment period of one week or less may be sufficient. For
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studies assessing the reversal of established metabolic complications, such as significant
weight gain or liver fibrosis, a longer treatment duration of three weeks or more is likely

necessary.

Data Summary

The following tables summarize the quantitative data from key preclinical studies, highlighting

the effect of Miricorilant treatment duration on various efficacy endpoints.

Table 1: Efficacy of Miricorilant in a High-Fat, High-Fructose Diet (HFHFD)-Induced NASH

Mouse Model

Treatment Duration

Dosage

Key Outcome

Result

1, 3, and 6 days

60 mg/kg/day (oral

gavage)

Liver Triglyceride

Content

Significant reduction
observed as early as

3 days of treatment.[3]

60 mg/kg/day (oral

Rapid reduction

3 weeks Liver Triglycerides )
gavage) starting at week 1.
Transient increase at
60 mg/kg/day (oral ]
3 weeks Plasma AST 2 weeks, normalized

gavage)

by 3 weeks.

Table 2: Efficacy of Miricorilant in an Olanzapine-Induced Weight Gain Rat Model

Treatment Duration

Dosage

Key Outcome

Result

3 weeks (following 5-

week induction)

1 mg/kg BID, 2 mg/kg
QD, 10 mg/kg QD

(oral gavage)

Body Weight

Quick, steep, and

sustained weight loss.

3 weeks (following 5-

week induction)

1 mg/kg BID, 2 mg/kg
QD, 10 mg/kg QD

(oral gavage)

Food Consumption

Normalization to
vehicle-only levels by

the end of the study.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.researchgate.net/figure/Glucocorticoid-receptor-signaling-pathway-The-glucocorticoid-receptor-GR-signaling_fig2_373413857
https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 1: High-Fat, High-Fructose Diet (HFHFD)-
Induced NASH Mouse Model

This protocol is designed to assess the rapid effects of Miricorilant on hepatic steatosis.
1. Animal Model:

e Species: Male C57BL/6J mice

e Age: 8 weeks old

e Housing: Standard housing conditions with ad libitum access to food and water.

2. Diet and Treatment:

 Induction Diet: High-fat, high-fructose diet (HFHFD) for 3 weeks to induce hepatic lipid
accumulation.

e Treatment Groups:
o Vehicle control (e.g., appropriate vehicle for oral gavage)
o Miricorilant (60 mg/kg/day)

o Administration: Once daily via oral gavage.

e Treatment Duration: 1, 3, and 6 days.

3. Efficacy Endpoints:

¢ Primary Endpoint: Liver triglyceride content.

e Secondary Endpoint (optional): Plasma levels of alanine aminotransferase (ALT) and
aspartate aminotransferase (AST).

4. Methodology:
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e At the end of the treatment period, euthanize mice and collect liver tissue and blood
samples.

e Measure liver triglyceride content using a commercially available kit.

e Measure plasma ALT and AST levels using a clinical chemistry analyzer.

Protocol 2: Olanzapine-Induced Weight Gain Rat Model

This protocol is designed to evaluate the efficacy of Miricorilant in reversing antipsychotic-
induced weight gain.

1. Animal Model:

e Species: Female Sprague-Dawley rats

e Housing: Standard housing conditions with ad libitum access to food and water.
2. Weight Induction and Treatment:

e Weight Induction Phase (5 weeks):

o Administer olanzapine (e.g., 4 mg/kg, twice daily) to induce significant weight gain
compared to a vehicle-only control group.

o Treatment Phase (3 weeks):
o Continue olanzapine administration in all groups except the vehicle-only control.
o Treatment Groups:
= Vehicle-only control
» Olanzapine + Vehicle
» Olanzapine + Miricorilant (e.g., 1 mg/kg BID, 2 mg/kg QD, or 10 mg/kg QD)

o Administration: All compounds administered by oral gavage.
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. Efficacy Endpoints:

Primary Endpoint: Body weight, measured regularly throughout the study.

Secondary Endpoint: Food consumption, measured daily.

4. Methodology:

Monitor and record body weight and food consumption for the duration of the 8-week study.

At the end of the study, animals can be euthanized for further tissue analysis if desired.

Protocol 3: Gubra Amylin NASH (GAN) Diet-Induced
Fibrotic NASH Mouse Model

This protocol is designed for longer-term studies to assess the effect of Miricorilant on liver
fibrosis.

1. Animal Model:

e Species: Male C57BL/6J or leptin-deficient ob/ob mice.
o Age: 8-10 weeks old.

2. Diet and Treatment:

e Induction Diet: Gubra Amylin NASH (GAN) diet (typically 40% fat kcal, 22% fructose, 2%
cholesterol, with palm oil as the fat source) for 12-30 weeks to induce NASH and fibrosis.

e Treatment Groups:
o Chow diet + Vehicle
o GAN diet + Vehicle
o GAN diet + Miricorilant (dose to be determined based on preliminary studies)

e Administration: Oral gavage, daily.
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o Treatment Duration: 4-12 weeks, initiated after the establishment of NASH and fibrosis
(confirmed by liver biopsy if necessary).

3. Efficacy Endpoints:
e Primary Endpoints:
o NAFLD Activity Score (NAS) from histological analysis of liver sections.
o Liver fibrosis staging.
e Secondary Endpoints:
o Liver triglyceride content.
o PlasmaALT and AST levels.
o Gene expression analysis of inflammatory and fibrotic markers in the liver.
4. Methodology:

o Perform a baseline liver biopsy (optional) to confirm NASH development before initiating
treatment.

» At the end of the treatment period, euthanize mice and collect liver tissue and blood.

e Process liver tissue for histological staining (e.g., H&E for NAS, Sirius Red for fibrosis).
o Perform quantitative analysis of histological slides.

e Conduct biochemical and molecular analyses as described in Protocol 1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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